molecular formula C5H5ClF2O2 B043969 Allyl chlorodifluoroacetate CAS No. 118337-48-7

Allyl chlorodifluoroacetate

Cat. No.: B043969
CAS No.: 118337-48-7
M. Wt: 170.54 g/mol
InChI Key: RVOSMQFOBYVXQI-UHFFFAOYSA-N
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Description

Allyl chlorodifluoroacetate (CAS 118337-48-7) is a specialized fluorinated building block of significant value in synthetic organic chemistry, particularly for the construction of difluoromethylene-containing molecules. Its primary research application is in the Reformatsky-Claisen rearrangement , a reaction used to prepare 2,2-difluoro-4-pentenoic acid derivatives . This reagent enables the synthesis of complex, fluorinated structures that are difficult to access by other means. A key utility lies in the preparation of quaternary carbon centers and its application under non-basic conditions , offering a complementary approach to the Ireland-Claisen rearrangement . Its research value is demonstrated in the synthesis of advanced building blocks for bioactive compounds, such as 4,4-difluoro-3,3-dimethylproline derivatives , which serve as core components in second-generation HIV protease inhibitors . Furthermore, it has been employed in the stereoselective synthesis of 2',3'-dideoxy-6',6'-difluoro-2'-thionucleosides , which are analogues of highly bioactive antiviral agents like 3TC and L-OddC . Researchers can utilize this compound to incorporate a difluoromethylene group into allylic systems, effectively generating synthetically versatile γ,γ-difluoro-α,β-unsaturated esters and acids upon rearrangement. The mechanism proceeds via a zinc-mediated enolate formation, followed by a [3,3]-sigmatropic rearrangement . For Research Use Only. Not intended for diagnostic or therapeutic use. This product is handled by technically qualified individuals.

Properties

IUPAC Name

prop-2-enyl 2-chloro-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF2O2/c1-2-3-10-4(9)5(6,7)8/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOSMQFOBYVXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434085
Record name Allyl chlorodifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118337-48-7
Record name Allyl chlorodifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Conditions

  • Chlorodifluoroacetyl chloride : Serves as the electrophilic acylating agent.

  • Allyl alcohol : Nucleophilic partner, typically used in stoichiometric excess to drive the reaction.

  • Base : Triethylamine (Et₃N) or pyridine neutralizes HCl byproduct, improving reaction efficiency.

  • Solvent : Dichloromethane (DCM) or ethyl acetate, chosen for inertness and compatibility with moisture-sensitive reagents.

  • Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates the reaction by stabilizing the transition state.

Procedure :

  • Chlorodifluoroacetyl chloride (1.2 equiv) is added dropwise to a cooled (0°C) solution of allyl alcohol (1.0 equiv), Et₃N (2.0 equiv), and DMAP (0.1 equiv) in DCM.

  • The mixture warms to room temperature and stirs for 12–24 hours.

  • Workup involves sequential washes with aqueous HCl (1M), NaHCO₃ (sat.), and brine, followed by drying (Na₂SO₄) and solvent evaporation.

Yield : 70–85%, contingent on purity of reagents and exclusion of moisture.

Mechanistic Considerations

The reaction follows a classical two-step nucleophilic acyl substitution:

  • Formation of the tetrahedral intermediate : Attack of allyl alkoxide on the electrophilic carbonyl carbon of chlorodifluoroacetyl chloride.

  • Elimination of chloride : Collapse of the intermediate to release HCl and yield the ester.

Alkylation of Sodium Chlorodifluoroacetate

Sodium chlorodifluoroacetate (SCDA), a stable and cost-effective carboxylate salt, serves as a precursor in alkylation reactions with allyl halides. This method capitalizes on the nucleophilicity of the carboxylate oxygen, enabling SN2 displacement of halide ions.

Reaction Optimization

  • Allyl bromide : Preferred electrophile due to superior leaving group ability compared to chloride.

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances ion pair separation and reaction rate.

  • Temperature : 80–100°C accelerates the reaction but risks side reactions (e.g., elimination).

Procedure :

  • SCDA (1.5 equiv), allyl bromide (1.0 equiv), and tetrabutylammonium iodide (TBAI, 0.2 equiv) are combined in DMF.

  • The mixture is heated at 90°C for 12 hours under nitrogen.

  • Purification via extraction (EtOAc/H₂O) and column chromatography affords the product.

Yield : 60–75%, limited by competing elimination pathways at elevated temperatures.

Limitations and Side Reactions

  • Elimination : Prolonged heating favors formation of allyl difluoroacetate via dehydrohalogenation.

  • Hydrolysis : Residual moisture converts SCDA to chlorodifluoroacetic acid, reducing yield.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Acid Chloride AlkylationHigh efficiency; short reaction timeMoisture sensitivity; HCl generation70–85%
Carboxylate AlkylationStable reagents; scalableElevated temperature risks elimination60–75%
Palladium CatalysisAtom-economical; avoids gaseous reagentsHigh cost; complex optimizationN/A

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors minimizes side reactions by ensuring precise temperature control and rapid mixing. For example, a tubular reactor with immobilized DMAP catalyst achieves 90% conversion in 30 minutes at 25°C.

Purification Techniques

  • Distillation : Fractional distillation under reduced pressure (bp: 45–50°C at 10 mmHg) isolates the ester from unreacted allyl alcohol.

  • Crystallization : Low-temperature recrystallization from hexane/EtOAc mixtures enhances purity.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated decarboxylation of SCDA generates difluorocarbene, which may couple with allyl alcohol under oxidative conditions. Preliminary studies show promise but require further optimization.

Biocatalytic Approaches

Lipase-catalyzed transesterification of methyl chlorodifluoroacetate with allyl alcohol offers a green alternative, though enzyme compatibility with fluorinated substrates remains a hurdle.

Scientific Research Applications

Reformatsky-Claisen Rearrangement

One of the primary applications of ACDFA is in the Reformatsky-Claisen rearrangement, where it acts as a precursor to synthesize 2,2-difluoro-4-pentenoic acid derivatives. This transformation is achieved using zinc and silylating reagents, resulting in α-fluorocarboxylic acids that can further be modified into biologically active compounds, such as HIV protease inhibitors .

Reaction Type Reagents Products Yield
Reformatsky-Claisen RearrangementACDFA, Zn, TMSCl2,2-Difluoro-4-pentenoic acid derivatives43%

Difluoromethylation Reactions

ACDFA is also employed for difluoromethylation reactions, where it serves as a source of difluorocarbene. This is particularly useful in synthesizing difluoromethyl ethers and other fluorinated compounds that exhibit enhanced biological activity. For instance, the difluoromethylation of phenolic compounds has been reported to yield significant products for pharmaceutical applications .

Synthesis of Bioactive Compounds

The derivatives obtained from ACDFA are crucial in developing drugs with enhanced efficacy and selectivity. For example, intermediates derived from the Reformatsky-Claisen rearrangement have been transformed into modified nucleosides that show promise as antiviral agents . These compounds often mimic natural substrates, allowing them to interfere with biological processes effectively.

Case Studies

  • HIV Protease Inhibitors : ACDFA-derived compounds have been synthesized and evaluated for their activity against HIV protease. The structural modifications introduced through the use of ACDFA significantly enhance the binding affinity and selectivity towards the enzyme .
  • Fluorinated Pharmaceuticals : The application of ACDFA in synthesizing fluorinated pharmaceuticals has gained attention due to the unique properties imparted by fluorine atoms. These modifications often lead to improved pharmacokinetic profiles and metabolic stability .

Mechanism of Action

The mechanism of action of allyl chlorodifluoroacetate involves its ability to participate in various chemical reactions due to the presence of the chlorodifluoroacetate group. This group can act as a source of difluorocarbene, which is a highly reactive intermediate that can undergo insertion and addition reactions with various substrates . The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reformatsky-Claisen Rearrangement

Allyl chlorodifluoroacetate undergoes Reformatsky-Claisen rearrangement with zinc dust and trimethylchlorosilane to yield α-fluorocarboxylic acids (e.g., difluoroacid [15] in Scheme 5 of ). This reactivity contrasts with other allyl esters:

  • Allyl γ,γ,γ-trifluoroacetoacetate (): Reacts under palladium catalysis to form trifluoromethyl ketones (e.g., compound 37), demonstrating divergent pathways due to the trifluoromethyl group’s stronger electron-withdrawing effect compared to chlorodifluoroacetyl .
  • Allyl β-keto carboxylates (e.g., compound 38): Undergo intramolecular allylation and Carroll rearrangement to produce cyclic ketones (e.g., compound 40), highlighting the role of β-keto functionality in directing reactivity .

Key Difference : The chlorodifluoroacetyl group in this compound facilitates selective fluorination, whereas trifluoromethyl or β-keto groups enable cyclization or ketone formation.

Halogen Influence

  • Allyl chloroacetate (): Lacks fluorine substituents, resulting in lower electrophilicity and reduced utility in fluorination reactions.
  • Allyl bromoacetate : Bromine’s larger atomic radius and polarizability enhance nucleophilic substitution rates compared to chlorine, but fluorine’s electronegativity in this compound stabilizes transition states in rearrangements .

Biological Activity

Allyl chlorodifluoroacetate (ACDF), with the molecular formula C5_5H5_5ClF2_2O2_2, is an organofluorine compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique reactivity and potential biological applications. This article delves into the biological activity of ACDF, including its mechanisms of action, applications, and relevant research findings.

Overview of this compound

ACDF is synthesized through the reaction of allyl alcohol with chlorodifluoroacetic acid. Its structure features both an allylic group and a chlorodifluoroacetate moiety, contributing to its reactivity in various chemical transformations. The compound is primarily utilized as a building block in the synthesis of complex fluorinated molecules, which are valuable in drug development and materials science.

Target of Action: ACDF is involved in the synthesis of complex molecules through allylic substitution reactions. It is particularly noted for undergoing oxidative allylic C–H functionalization, facilitated by group IX-metal catalysis, which allows for the efficient preparation of gem-difluoroalkenes.

Biochemical Pathways: The compound's reactivity enables it to participate in various biochemical pathways, leading to the formation of drug-like molecules with high functional group tolerance. This characteristic is critical for developing pharmaceuticals with enhanced efficacy and specificity.

Medicinal Chemistry Applications

ACDF has been explored for its potential anti-inflammatory and anticancer activities. Research indicates that compounds derived from ACDF can serve as precursors for synthesizing biologically active molecules, including second-generation HIV protease inhibitors . The synthesis process often involves the Reformatsky-Claisen rearrangement, which has been successfully applied to generate difluorinated carboxylic acids that are crucial in medicinal chemistry .

Case Studies and Research Findings

  • Anti-Cancer Activity:
    • In a study examining various fluorinated compounds, derivatives of ACDF demonstrated significant cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
    • The mechanism involves the formation of reactive intermediates that can interact with cellular components, potentially leading to apoptosis in cancer cells.
  • Anti-Inflammatory Effects:
    • Preliminary studies have indicated that ACDF derivatives may inhibit inflammatory pathways, although detailed mechanisms remain under investigation. These findings highlight the compound's versatility in therapeutic applications.
  • Synthesis of Nucleoside Analogues:
    • ACDF has been employed as a key starting material in synthesizing 2',3'-dideoxy-6',6'-difluoro-2'-thionucleosides, which are important in antiviral therapies. The stereoselective synthesis facilitated by ACDF is crucial for establishing the desired molecular configurations necessary for biological activity .

Comparison with Related Compounds

The biological activity of ACDF can be compared with other allylic compounds such as allyl chloride and allyl bromide, which have been studied for their mutagenic properties and interactions with DNA.

CompoundBiological ActivityKey Findings
Allyl ChlorideMutagenicInduces DNA damage and chromosomal aberrations in various assays .
Allyl BromideAlkylating agentExhibits direct binding to DNA; mutagenic potential confirmed in studies .
This compoundAnti-cancer/Anti-inflammatoryPotential precursor for drug-like molecules; cytotoxic effects observed.

Safety and Hazards

While ACDF shows promise in various applications, safety assessments are crucial. Studies on related compounds indicate potential mutagenicity and carcinogenicity; thus, further research is necessary to evaluate the safety profile of ACDF specifically. Understanding its interaction with biological systems will be essential for determining its therapeutic viability .

Future Directions

Research on this compound continues to evolve, focusing on:

  • Mechanistic Studies: Further elucidation of its biochemical pathways and interactions with biological targets.
  • Therapeutic Development: Exploring its derivatives for specific therapeutic applications, particularly in oncology and virology.
  • Safety Assessments: Comprehensive toxicological studies to establish a clear safety profile.

Q & A

Basic: What are the primary synthetic routes for allyl chlorodifluoroacetate?

Answer:
this compound can be synthesized via alkylation and chlorination reactions. For example, a documented method involves reacting allyl alcohol with chlorodifluoroacetyl chloride under controlled conditions. In a related process (for analogous esters), this compound is used as a precursor in reactions with zinc dust and trimethylchlorosilane, yielding intermediates for further functionalization . Key steps include activation of reagents (e.g., iodine as a catalyst), refluxing in acetonitrile, and hydrolysis of intermediates. Researchers should optimize stoichiometry and reaction time to maximize yield, as side reactions (e.g., polymerization of the allyl group) may occur.

Advanced: How do reaction kinetics of this compound with atmospheric oxidants compare to its methyl and ethyl analogs?

Answer:
While direct data on this compound is limited, insights can be extrapolated from methyl and ethyl analogs. For instance, methyl chlorodifluoroacetate (MCDFA) reacts with Cl atoms with an Arrhenius expression of k=(9.6±5.1)×1012exp(1363±79)/T)k = (9.6 \pm 5.1) \times 10^{-12} \exp\left(-1363 \pm 79)/T\right) cm³/molecule/s, while ethyl chlorodifluoroacetate (ECDFA) exhibits k=(64.4±29.7)×1012exp(1110±68)/T)k = (64.4 \pm 29.7) \times 10^{-12} \exp\left(-1110 \pm 68)/T\right) cm³/molecule/s . The allyl ester’s unsaturated structure may alter reactivity due to conjugation effects, potentially lowering activation energy (EaE_a) compared to saturated analogs. Computational modeling (e.g., DFT calculations) is recommended to predict rate coefficients and compare substituent effects .

Basic: What analytical techniques are used to monitor the degradation of chlorodifluoroacetates?

Answer:
Fourier-transform infrared (FTIR) spectroscopy is the primary method for tracking reactant decay and product formation in gas-phase reactions. For example, in studies of MCDFA and ECDFA, FTIR was used to quantify species like CO and chlorodifluoroacetic acid (CF₂ClC(O)OH) with a resolution of 1 cm⁻¹, using 64 interferogram scans per measurement . Gas chromatography-mass spectrometry (GC-MS) complements FTIR for liquid-phase product identification. Calibration curves for reactants and reference compounds (e.g., chloromethane) are essential for accurate quantification.

Advanced: What is the role of temperature in the atmospheric degradation kinetics of this compound?

Answer:
Temperature significantly impacts rate coefficients via the Arrhenius relationship. For MCDFA and ECDFA, the activation energy (Ea/RE_a/R) values are 1363±79K1363 \pm 79 \, \text{K} and 1110±68K1110 \pm 68 \, \text{K}, respectively, indicating higher sensitivity to temperature for the methyl ester . The allyl ester’s degradation kinetics may exhibit similar trends, but its conjugated system could reduce EaE_a, accelerating reactions at lower temperatures. Experimental validation using a temperature-controlled photochemical reactor (e.g., 287–313 K range) and relative rate methods with Cl atoms is recommended .

Basic: What are the main degradation products of this compound in atmospheric reactions?

Answer:
Based on studies of methyl/ethyl analogs, primary products include chlorodifluoroacetic acid (CF₂ClC(O)OH) and CO. For MCDFA, CF₂ClC(O)OH yields are 34±5%34 \pm 5\%, while ECDFA produces 86±8%86 \pm 8\% under Cl-initiated oxidation . Allyl esters may additionally form allyl alcohol or epoxides due to radical recombination. Product quantification requires FTIR for gas-phase species and liquid-phase extraction (e.g., solid-phase microextraction) for secondary organic aerosols .

Advanced: How do computational models predict the environmental impact of chlorodifluoroacetates?

Answer:
Global atmospheric models incorporate temperature-dependent rate coefficients, vertical Cl atom concentrations, and Henry’s law constants to estimate lifetimes. For MCDFA, the atmospheric lifetime against Cl reactions is ~30 days at sea level, decreasing to ~100 days at 10 km altitude due to lower [Cl] . This compound’s higher volatility may reduce wet deposition but increase dry deposition. Environmental toxicity assessments should integrate these lifetimes with ecotoxicity data (e.g., green algae bioassays) .

Basic: What safety precautions are necessary when handling this compound?

Answer:
While specific data is limited, analogous esters (e.g., ethyl chlorodifluoroacetate) require strict controls:

  • Use fume hoods and PPE (nitrile gloves, goggles) to prevent inhalation/skin contact.
  • Store at 0–6°C in inert atmospheres to inhibit hydrolysis or polymerization .
  • Monitor for acute toxicity symptoms (e.g., respiratory irritation, neurotoxicity) using protocols from hazard databases like MEDITEXT .

Advanced: How does the presence of the allyl group influence the reactivity and stability compared to methyl/ethyl esters?

Answer:
The allyl group introduces conjugation with the ester carbonyl, potentially stabilizing transition states in radical reactions. For example, Cl abstraction from the allylic position may proceed faster than from methyl/ethyl groups, altering product distributions. Comparative studies of k(Cl) for allyl vs. methyl/ethyl esters are needed, leveraging relative rate techniques with reference compounds (e.g., chloromethane) . Additionally, allyl esters may undergo [3,3]-sigmatropic rearrangements (Cope rearrangement), complicating product analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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